molecular formula C11H13NO2S B12584869 (4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 647859-91-4

(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12584869
CAS No.: 647859-91-4
M. Wt: 223.29 g/mol
InChI Key: NNALLEVPAIAAHI-MEBBXXQBSA-N
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Description

(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique oxazole ring structure, which is fused with a phenyl group and a methanesulfinylmethyl substituent. The stereochemistry of the compound is defined by the (4R) and ® configurations, which play a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be added through a nucleophilic substitution reaction using a suitable sulfoxide precursor.

Industrial Production Methods

Industrial production of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfoxide group, yielding a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The methanesulfinyl group may participate in hydrogen bonding or other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry and the presence of the methanesulfinylmethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

647859-91-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(4R)-4-[[(R)-methylsulfinyl]methyl]-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C11H13NO2S/c1-15(13)8-10-7-14-11(12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,15-/m1/s1

InChI Key

NNALLEVPAIAAHI-MEBBXXQBSA-N

Isomeric SMILES

C[S@@](=O)C[C@H]1COC(=N1)C2=CC=CC=C2

Canonical SMILES

CS(=O)CC1COC(=N1)C2=CC=CC=C2

Origin of Product

United States

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